molecular formula C19H29BrOSi B14207857 Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- CAS No. 765906-60-3

Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-

Cat. No.: B14207857
CAS No.: 765906-60-3
M. Wt: 381.4 g/mol
InChI Key: QCUUTFBYXRIRGA-UHFFFAOYSA-N
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Description

Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- is a chemical compound known for its unique structure and properties. It contains a total of 51 atoms, including 29 hydrogen atoms, 19 carbon atoms, 1 oxygen atom, and 1 bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- typically involves the reaction of 4-(4-bromophenyl)-1-butyne with tris(1-methylethyl)silane under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.

    Industry: It is utilized in the production of advanced materials, such as coatings and adhesives, due to its unique reactivity and properties.

Mechanism of Action

The mechanism by which Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- exerts its effects involves interactions with molecular targets and pathways. The bromine atom and the butynyl group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The compound’s ability to form stable bonds with other molecules makes it valuable in synthetic chemistry and material science.

Comparison with Similar Compounds

Similar Compounds

  • Silane, [[4-(4-chlorophenyl)-1-butynyl]oxy]tris(1-methylethyl)
  • Silane, [[4-(4-fluorophenyl)-1-butynyl]oxy]tris(1-methylethyl)
  • Silane, [[4-(4-iodophenyl)-1-butynyl]oxy]tris(1-methylethyl)

Uniqueness

Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous.

Properties

CAS No.

765906-60-3

Molecular Formula

C19H29BrOSi

Molecular Weight

381.4 g/mol

IUPAC Name

4-(4-bromophenyl)but-1-ynoxy-tri(propan-2-yl)silane

InChI

InChI=1S/C19H29BrOSi/c1-15(2)22(16(3)4,17(5)6)21-14-8-7-9-18-10-12-19(20)13-11-18/h10-13,15-17H,7,9H2,1-6H3

InChI Key

QCUUTFBYXRIRGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC#CCCC1=CC=C(C=C1)Br

Origin of Product

United States

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